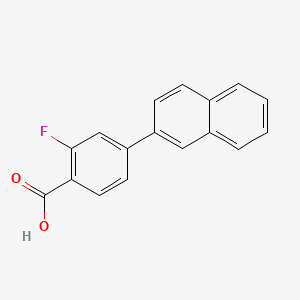

2-Fluoro-4-(naphthalen-2-YL)benzoic acid

Description

2-Fluoro-4-(naphthalen-2-yl)benzoic acid is a fluorinated aromatic carboxylic acid featuring a benzoic acid backbone substituted with a fluorine atom at the 2-position and a naphthalen-2-yl group at the 4-position. The fluorine atom introduces electron-withdrawing effects, modulating the acidity of the carboxylic acid (pKa ~2.5–3.0) and influencing binding interactions in enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

2-fluoro-4-naphthalen-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11FO2/c18-16-10-14(7-8-15(16)17(19)20)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLRDFRUAGAMAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681162 | |

| Record name | 2-Fluoro-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183510-28-2 | |

| Record name | 2-Fluoro-4-(naphthalen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(naphthalen-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted benzoic acid derivatives.

Scientific Research Applications

2-Fluoro-4-(naphthalen-2-yl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(naphthalen-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and naphthalen-2-yl group can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-fluoro-4-(naphthalen-2-yl)benzoic acid and related derivatives:

Key Observations:

The trifluoromethyl group in 2-fluoro-4-(trifluoromethyl)benzoic acid increases acidity (pKa ~1.5–2.0) and enhances metabolic stability, making it a preferred scaffold for fluorinated drug candidates .

Functional Group Impact: The thiazole ring in 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid introduces π-stacking capabilities and hydrogen-bonding sites, critical for non-ATP competitive kinase inhibition . Ester derivatives (e.g., benzoic acid naphthalen-2-yl ester) lack the acidic proton, reducing bioavailability but improving membrane permeability as prodrugs .

Biological Activity :

- This compound’s naphthalene moiety provides a planar aromatic surface for hydrophobic interactions, while the fluorine enhances electronegativity for hydrogen-bond acceptor activity. This dual functionality is exploited in PET tracer development for HDAC imaging .

- In contrast, 2-fluoro-4-(propan-2-yl)benzoic acid’s aliphatic isopropyl group reduces steric hindrance, favoring interactions with shallow binding pockets .

Biological Activity

2-Fluoro-4-(naphthalen-2-YL)benzoic acid is an organic compound notable for its unique chemical structure, which combines a fluorine atom and a naphthyl group with a benzoic acid core. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.

- Molecular Formula : C17H13F O2

- Molecular Weight : 266.27 g/mol

- CAS Number : 1183510-28-2

The presence of the fluorine atom enhances the compound's ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom increases the compound's hydrophobicity and reactivity, allowing it to modulate enzyme activities effectively. Notably, it has been studied as an inhibitor of human lactate dehydrogenase A (hLDHA), which is important in cancer metabolism.

Enzyme Inhibition

Research has indicated that derivatives of benzoic acid, including this compound, exhibit significant inhibitory effects on hLDHA:

| Compound | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| This compound | <5 | hLDHA |

| Other derivatives | Varies | hLDHA |

These findings suggest that the compound can effectively inhibit hLDHA, potentially leading to reduced lactate production in cancer cells, which rely on glycolysis for energy.

Case Studies

- Neuroprotective Effects : In studies involving Parkinson's disease models, naphthalene derivatives have shown protective effects against cellular stress. These compounds function as chemical chaperones, enhancing protein folding and stability in neurodegenerative conditions.

- Histamine H3 Receptor Antagonism : Compounds similar to this compound have been explored for their role as histamine H3 receptor antagonists. These activities could have implications in treating central nervous system disorders such as Alzheimer's disease .

Synthesis and Research Applications

The synthesis of this compound can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction. This synthetic route allows for the incorporation of the naphthyl group into the benzoic acid framework efficiently.

Research Applications

- Medicinal Chemistry : The compound serves as a scaffold for developing new drugs targeting metabolic pathways in cancer cells.

- Biochemical Assays : Its ability to interact with specific enzymes makes it a valuable probe in biochemical assays aimed at understanding enzyme kinetics and inhibition mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.